

N-Desmethyl-U-47700: A Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: **N-Desmethyl-U-47700**

Cat. No.: **B593700**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl-U-47700 is the primary metabolite of U-47700, a potent synthetic opioid. As the study of novel psychoactive substances and their metabolic fate is crucial for forensic science, toxicology, and drug development, this technical guide provides a comprehensive overview of the known chemical and physical properties of **N-Desmethyl-U-47700**. This document summarizes key data from scientific literature, presents experimental protocols for its identification and quantification, and visualizes relevant biological pathways and experimental workflows.

Chemical and Physical Properties

N-Desmethyl-U-47700 is formed through the N-dealkylation of its parent compound, U-47700. [1][2] It typically exists as a neat solid at room temperature.[3][4] While specific experimentally determined physical properties such as melting point and solubility are not widely published, predicted values and data from suppliers of analytical reference standards provide valuable insights.

Property	Value	Source
IUPAC Name	trans-3,4-dichloro-N-methyl-N-[2-(methylamino)cyclohexyl]-benzamide	[3][4][5]
Chemical Formula	<chem>C15H20Cl2N2O</chem>	[3][4][5][6]
Molecular Weight	315.2 g/mol	[3][4][5]
CAS Number	67579-73-1	[3][4][5][6]
Appearance	Neat solid	[3][4]
Boiling Point (Predicted)	465.4 ± 45.0 °C	[6][7]
Density (Predicted)	1.24 ± 0.1 g/cm³	[6]

Pharmacological Profile

N-Desmethyl-U-47700 is categorized as an opioid.[3][4] Its pharmacological activity is primarily mediated through interaction with the μ -opioid receptor (MOR), though its affinity and potency are significantly lower than that of the parent compound, U-47700.

Parameter	N-Desmethyl-U-47700	U-47700	Source
μ -Opioid Receptor Binding Affinity (Ki)	206 nM	11.1 nM	[8]
μ -Opioid Receptor Activation Potency (EC ₅₀)	3770 nM	186 nM	[9][10][11]
Maximal Efficacy at MOR (E _{max} , relative to hydromorphone)	127%	183%	[9][10][11]

Metabolism

N-Desmethyl-U-47700 is the major metabolite of U-47700, formed via N-demethylation.[12] It can be further metabolized to N,N-didesmethyl-U-47700.[12] The metabolic pathway is a critical aspect of understanding the pharmacokinetics and duration of effects of U-47700.

Metabolic Pathway of U-47700



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Metabolic conversion of U-47700 to its metabolites.

Analytical Data

The primary method for the definitive identification and quantification of **N-Desmethyl-U-47700** in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method	Key Parameters
LC-MS/MS	Precursor Ion (m/z): 315.1[2] Product Ions (m/z): 172.9, 144.9[2] Retention Time: ~8.3 min (under specific chromatographic conditions)[12]
GC-MS	A deuterated internal standard (N-Desmethyl U-47700-D3) is available for GC/MS applications, suggesting its utility in this analytical technique. [13]
NMR	Specific ¹ H-NMR and ¹³ C-NMR data for N-Desmethyl-U-47700 are not readily available in the scientific literature. For reference, the ¹ H-NMR (in MeOD) for the parent compound U-47700 shows characteristic signals for the aromatic protons between 7.55 and 7.84 ppm and methyl group protons around 2.9-3.0 ppm. [14]
FTIR	While specific FTIR data for N-Desmethyl-U-47700 is not published, analysis of related compounds suggests the presence of characteristic peaks for amide C=O stretching and aromatic C-Cl bonds.[9]

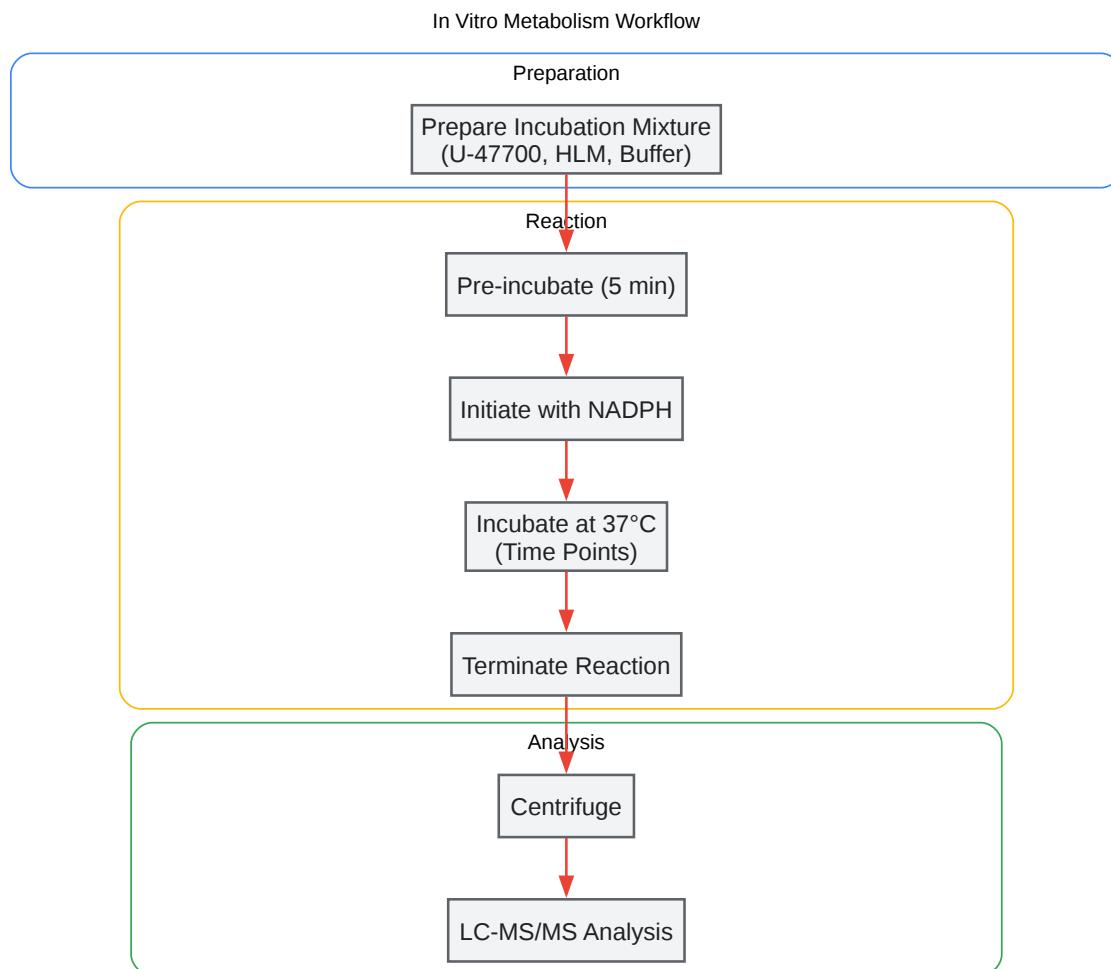
Experimental Protocols

In Vitro Metabolism of U-47700

This protocol outlines the methodology used to identify **N-Desmethyl-U-47700** as a metabolite of U-47700 using human liver microsomes (HLM).[12][15]

- Preparation of Incubation Mixture:
 - In an Eppendorf tube, combine 183 µL of 100 mM phosphate buffer (pH 7.4), 2 µL of a U-47700 solution (to achieve a final concentration of 150 µg/mL), and 5 µL of HLM (20 mg/mL).[12]

- Pre-incubation:
 - Pre-incubate the mixture in a water bath for 5 minutes.[12]
- Initiation of Reaction:
 - Initiate the metabolic reaction by adding 10 μ L of 20 mM NADPH.[12]
- Incubation:
 - Incubate the samples at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60, 90 minutes).[12]
- Termination of Reaction:
 - Terminate the reaction at each time point by adding a quenching solvent, such as acetonitrile.
- Sample Preparation for Analysis:
 - Centrifuge the terminated reaction mixture to pellet the protein.
 - Analyze the supernatant using LC-MS/MS to identify and quantify the formation of metabolites.



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Workflow for the in vitro metabolism study of U-47700.

Quantification of N-Desmethyl-U-47700 in Blood by LC-MS/MS

This protocol is a summary of validated methods for the quantification of **N-Desmethyl-U-47700** in whole blood samples.[\[2\]](#)[\[6\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

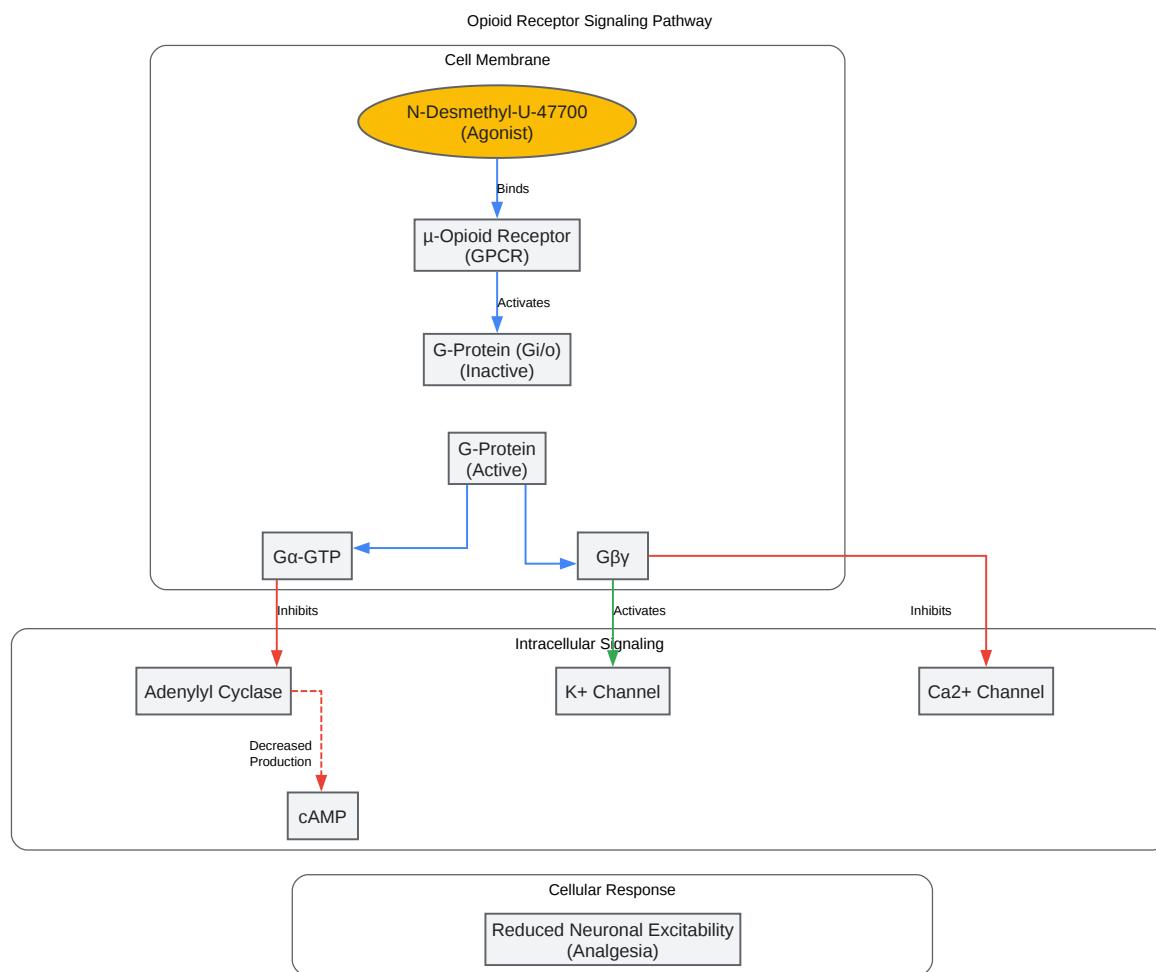
- Sample Preparation (Solid Phase Extraction - SPE):

- Dilute 1 mL of whole blood with a buffer (e.g., PBS or carbonate buffer).[2][18]
- Add an internal standard (e.g., **N-Desmethyl-U-47700-d₃**).[2]
- Condition an SPE cartridge (e.g., C18) with methanol, water, and buffer.[2]
- Load the sample onto the cartridge.
- Wash the cartridge to remove interferences (e.g., with water, acetic acid, and methanol). [18]
- Elute the analyte with an appropriate solvent mixture (e.g., methylene chloride/isopropanol/ammonium hydroxide).[18]
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: A C18 or biphenyl analytical column is typically used.[6][18]
 - Mobile Phase: A gradient of an aqueous phase (e.g., ammonium formate with formic acid) and an organic phase (e.g., acetonitrile with formic acid) is common.[18]
 - Mass Spectrometry Detection:
 - Ionization: Electrospray ionization (ESI) in positive mode.[6]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to specific product ions.[6]
- Quantification:
 - A calibration curve is constructed using fortified blank blood samples with known concentrations of **N-Desmethyl-U-47700**.[2][6]
 - The concentration in unknown samples is determined by comparing the analyte-to-internal standard peak area ratio to the calibration curve.

Signaling Pathway

As an opioid, **N-Desmethyl-U-47700** is presumed to exert its effects through the μ -opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to the MOR initiates a signaling cascade that leads to the analgesic and other physiological effects.[\[1\]](#)[\[5\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)



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Simplified G-protein mediated signaling cascade following μ -opioid receptor activation.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of **N-Desmethyl-U-47700**. The provided data on its pharmacology, metabolism, and analytical detection, along with detailed experimental protocols, serves as a valuable tool for researchers in the fields of forensic toxicology, pharmacology, and drug development. Further research is warranted to determine precise experimental values for all physical properties and to fully elucidate its complete toxicological profile.

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